molecular formula C6H5NO B1217410 p-Benzoquinone imine CAS No. 3009-34-5

p-Benzoquinone imine

Cat. No.: B1217410
CAS No.: 3009-34-5
M. Wt: 107.11 g/mol
InChI Key: WELKBINNNXKQQS-UHFFFAOYSA-N
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Description

p-Benzoquinone imine, also known as para-benzoquinone imine, is an organic compound characterized by a quinone structure with an imine group at the para position. This compound is a derivative of benzoquinone and is known for its electrophilic properties, making it a significant intermediate in various chemical reactions.

Scientific Research Applications

p-Benzoquinone imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studies have shown its role in redox cycling and generation of reactive oxygen species (ROS), which are important in cellular signaling and oxidative stress research.

    Medicine: It is investigated for its potential cytotoxic effects and its role in drug metabolism, particularly in the context of acetaminophen toxicity.

    Industry: this compound is used in the production of polymers and as a precursor for various chemical compounds.

Safety and Hazards

p-Benzoquinone imine may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Benzoquinone imine can be synthesized through the oxidation of para-aminophenol. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium ferricyanide under acidic conditions. The process can be summarized as follows:

  • Para-aminophenol is dissolved in an acidic medium.
  • An oxidizing agent is added to the solution.
  • The reaction mixture is stirred at a controlled temperature until the formation of this compound is complete.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: p-Benzoquinone imine undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form quinone derivatives.

    Reduction: Reduction of this compound leads to the formation of para-aminophenol.

    Substitution: It can participate in nucleophilic substitution reactions due to its electrophilic nature.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium ferricyanide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Para-aminophenol.

    Substitution: Various substituted quinone imines.

Comparison with Similar Compounds

    N-acetyl-p-benzoquinone imine: A known metabolite of acetaminophen, involved in drug-induced liver toxicity.

    p-Benzoquinone: The parent compound, which lacks the imine group but shares similar redox properties.

    Hydroquinone: The reduced form of benzoquinone, which can be oxidized to form p-benzoquinone imine.

Uniqueness: this compound is unique due to its imine group, which imparts distinct electrophilic properties. This makes it a valuable intermediate in various chemical reactions and a subject of interest in toxicological studies.

Properties

IUPAC Name

4-iminocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c7-5-1-3-6(8)4-2-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELKBINNNXKQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952501
Record name 4-Iminocyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3009-34-5
Record name p-Benzoquinone imine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3009-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzoquinoneimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iminocyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BENZOQUINONEIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7K6T93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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